Potassium (tert-butoxymethyl)trifluoroborate Potassium (tert-butoxymethyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 910251-10-4
VCID: VC2810972
InChI: InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
SMILES: [B-](COC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C5H11BF3KO
Molecular Weight: 194.05 g/mol

Potassium (tert-butoxymethyl)trifluoroborate

CAS No.: 910251-10-4

Cat. No.: VC2810972

Molecular Formula: C5H11BF3KO

Molecular Weight: 194.05 g/mol

* For research use only. Not for human or veterinary use.

Potassium (tert-butoxymethyl)trifluoroborate - 910251-10-4

Specification

CAS No. 910251-10-4
Molecular Formula C5H11BF3KO
Molecular Weight 194.05 g/mol
IUPAC Name potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide
Standard InChI InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
Standard InChI Key XBEPCFNGTDJTIY-UHFFFAOYSA-N
SMILES [B-](COC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](COC(C)(C)C)(F)(F)F.[K+]

Introduction

Potassium (tert-butoxymethyl)trifluoroborate is a versatile organoboron compound with the molecular formula C5H11BF3KO. It is recognized for its unique properties, which make it an important reagent in organic synthesis, particularly in the formation of carbon-fluorine (C-F) bonds. These bonds are highly desirable in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and unique electronic properties.

Chemical Identifiers

PropertyValue
CAS Number910251-10-4
Molecular FormulaC5H11BF3KO
Molecular Weight (g/mol)194.046
InChI KeyXBEPCFNGTDJTIY-UHFFFAOYSA-N
PubChem CID45588181

Applications in Organic Synthesis

This compound serves as a versatile source of the fluoroborate moiety, which can be incorporated into organic molecules to form C-F bonds. These bonds are crucial for enhancing the stability and bioavailability of pharmaceuticals and agrochemicals.

Reactivity with Nucleophiles

Potassium (tert-butoxymethyl)trifluoroborate interacts with nucleophiles to facilitate selective transformations in organic synthesis. Understanding these interactions is crucial for optimizing reaction conditions and selectivity.

Comparison with Other Trifluoroborates

Potassium (tert-butoxymethyl)trifluoroborate shares similarities with other organoboron compounds but is distinct due to its tert-butoxy group, which enhances its solubility and stability.

Comparative Table

Compound NameMolecular FormulaKey Characteristics
Potassium TrifluoroborateKBF3Simple trifluoroborate; widely used in synthesis
Sodium TrifluoroborateNaBF3Sodium salt variant; similar reactivity
Potassium CyclohexyltrifluoroborateC6H11BF3KCyclohexyl group alters sterics and reactivity
Potassium (tert-butoxymethyl)trifluoroborateC5H11BF3KOEnhanced solubility and stability due to tert-butoxy group

Safety and Handling

Handling potassium (tert-butoxymethyl)trifluoroborate requires caution due to its potential irritant properties. In case of exposure, it is advisable to wash affected areas thoroughly and consult a physician if necessary .

First Aid Measures

  • Inhalation: Move the person to fresh air and provide artificial respiration if necessary.

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse thoroughly with water.

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